Verubecestat is a small molecule inhibitor that targets beta-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of Alzheimer's disease patients, leading to the formation of plaques and neurodegeneration. Verubecestat has been developed as a potential therapeutic agent for Alzheimer's disease, and its chemical structure, biological activity, and potential applications have been extensively studied.
Verubecestat can be synthesized using several methods, including the condensation of an amine and an aldehyde, followed by cyclization and reduction. Another method involves the reaction of an amine and an isocyanate, followed by cyclization and reduction. The efficiency and yield of each method depend on the starting materials, reaction conditions, and purification methods used. Environmental and safety considerations are also important, as some of the starting materials and reagents used in the synthesis of verubecestat may be hazardous or toxic.
Chemical Structure and Biological Activity
Verubecestat has a molecular weight of 465.6 g/mol and a chemical formula of C24H26F2N4O3. It is a white to off-white crystalline powder that is soluble in organic solvents. Verubecestat inhibits Verubecestat by binding to its active site, preventing the cleavage of amyloid precursor protein (APP) and the production of Aβ peptides. Verubecestat has been shown to reduce Aβ levels in the brains of animal models and human patients with Alzheimer's disease, indicating its potential as a disease-modifying therapy.
Verubecestat has been shown to have several biological effects on cell function and signal transduction. It reduces the production of Aβ peptides, which are known to be toxic to neurons and cause neuroinflammation. Verubecestat also modulates the activity of several signaling pathways, including the Notch signaling pathway, which is involved in cell differentiation and proliferation. However, verubecestat may also have potential toxic effects, as it may interfere with the normal function of Verubecestat in other tissues and organs.
Verubecestat has potential applications in medical research, environmental research, and industrial research. In medical research, verubecestat is being studied as a potential therapeutic agent for Alzheimer's disease. Clinical trials have shown promising results, with verubecestat reducing Aβ levels in the brains of patients with mild to moderate Alzheimer's disease. However, the long-term safety and efficacy of verubecestat are still being evaluated. In environmental research, verubecestat may have effects on ecosystems and pollution management, as it may interfere with the normal function of Verubecestat in non-target organisms. In industrial research, verubecestat may be used in manufacturing processes to improve product quality and efficiency, but health and safety considerations must be taken into account.
Future Perspectives and Challenges
Verubecestat has several limitations in its use and study, including its potential toxic effects, its specificity for Verubecestat, and its ability to cross the blood-brain barrier. Possible solutions and improvements include the development of more selective Verubecestat inhibitors, the use of combination therapies, and the optimization of dosing and administration. Future trends and prospects in the application of verubecestat in scientific research include the identification of new targets and pathways involved in Alzheimer's disease, the development of biomarkers for disease diagnosis and monitoring, and the integration of verubecestat into personalized medicine approaches.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Verubecestat TFA is a small molecule inhibitor that targets beta-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of Alzheimer's disease patients, leading to the formation of plaques and neurodegeneration. Verubecestat TFA has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for Alzheimer's disease.
Niraparib tosylate is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. Niraparib tosylate has been shown to be effective in the treatment of ovarian and breast cancer, and is currently being studied for use in other types of cancer.
CGP 25454A is a novel and selective presynaptic dopamine autoreceptor antagonist.In vitro: CGP 25454A increase the field-stimulated [3H]- and [14C]-overflow from rat striatal slices preloaded with [3H]dopamine and [14C]choline, indicating that CGP 25454A is able to enhance the release of both dopamine (DA) and acetylcholine (ACh). However, CGP 25454A is 12.9 times more potent in increasing, by 1/6 of the apparent maximal increase, the release of [3H]DA than that of [14C]ACh.In vivo: CGP 25454A increase [3H]spiperone binding to receptors of the D2 family in rat striatum by 90-110% (ED50: 13 mg/kg i.p.). As a similar increase in [3H]spiperone binding is found with a variety of agents which increase the synaptic concentration of endogenous DA, the effect of CGP 25454A most probably reflects an enhanced release of DA under in vivo conditions. At 30-100 mg/kg, CGP 25454A inhibit [3H]spiperone binding in the pituitary of the same animals as a result of a blockade of postsynaptic DA receptors.
Pramipexole dihydrochloride is a dopamine agonist that is used to treat Parkinson's disease and restless leg syndrome. It is a synthetic compound that mimics the effects of dopamine in the brain. Pramipexole dihydrochloride is a white to off-white powder that is soluble in water and has a molecular weight of 302.26 g/mol.
Odevixibat is a drug that is currently being studied for its potential therapeutic effects in various medical conditions. It is a small molecule inhibitor of the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids in the small intestine. By inhibiting IBAT, odevixibat reduces the amount of bile acids that are reabsorbed, leading to increased fecal excretion of bile acids and a reduction in serum bile acid levels. This paper will discuss the method of synthesis or extraction of odevixibat, its chemical structure and biological activity, its potential therapeutic and toxic effects, its applications in medical, environmental, and industrial research, and future perspectives and challenges.
Dexpramipexole dihydrochloride is a small molecule drug that has been investigated for its potential therapeutic effects in various diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. It is a derivative of pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. Dexpramipexole dihydrochloride has been shown to have neuroprotective effects and to improve motor function in animal models of ALS.
6-O-alpha-Maltosyl-beta-cyclodextrin (G2-beta-CD) is a cyclic oligosaccharide that has gained significant attention in recent years due to its unique chemical structure and biological activity. It is a water-soluble compound that is widely used in various fields, including medical, environmental, and industrial research. This paper aims to provide an overview of the synthesis or extraction methods, chemical structure, biological activity, biological effects, applications, future perspectives, and challenges associated with G2-beta-CD.